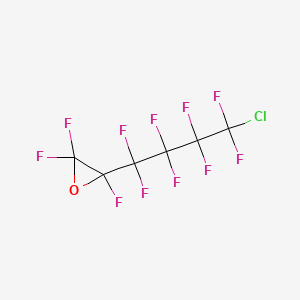
(4-Chlorooctafluorobutyl)trifluorooxirane
Descripción general
Descripción
(4-Chlorooctafluorobutyl)trifluorooxirane is a useful research compound. Its molecular formula is C6ClF11O and its molecular weight is 332.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(4-Chlorooctafluorobutyl)trifluorooxirane is a fluorinated compound that has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a trifluorooxirane ring and an octafluorobutyl side chain with a chlorine substituent. The presence of multiple fluorine atoms is expected to enhance the compound's lipophilicity and metabolic stability, which are critical factors influencing biological activity.
Mechanisms of Biological Activity
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including cholinesterases and cyclooxygenases. Its electron-withdrawing fluorine atoms can facilitate interactions with active site residues, enhancing binding affinity.
- Antioxidant Properties : Fluorinated compounds often exhibit antioxidant activity due to their ability to scavenge free radicals. This property is crucial in mitigating oxidative stress-related damage in cells.
- Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|
| AChE Inhibition | 10.4 | |
| BChE Inhibition | 7.7 | |
| COX-2 Inhibition | Moderate | |
| LOX-15 Inhibition | Moderate |
These findings suggest that the compound exhibits significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's.
Case Studies
Several case studies have highlighted the biological implications of fluorinated compounds similar to this compound:
-
Case Study on Neuroprotection :
- A study investigated the neuroprotective effects of fluorinated compounds on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds reduced cell death and improved cell viability through their antioxidant properties.
-
Case Study on Anticancer Activity :
- Research focused on the cytotoxic effects of fluorinated oxiranes against breast cancer cell lines. The study found that this compound significantly inhibited cell proliferation compared to control groups, suggesting potential for further development as an anticancer agent.
-
Case Study on Enzyme Interaction :
- Molecular docking studies were performed to elucidate the interaction between this compound and various enzyme targets. The results revealed strong binding affinities due to halogen bonding interactions, supporting its role as a potent enzyme inhibitor.
Propiedades
IUPAC Name |
2-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-2,3,3-trifluorooxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF11O/c7-5(15,16)3(12,13)1(8,9)2(10,11)4(14)6(17,18)19-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRXEKRXJBALES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)(F)F)(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF11O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















